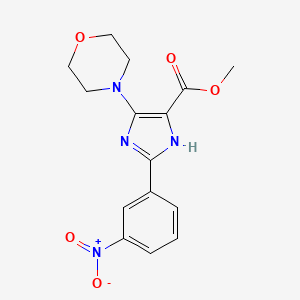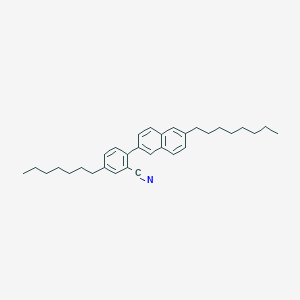
Pyridine, 2-chloro-3-(tributylstannyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-chloro-3-(tributylstannyl)-: is an organotin compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a tributylstannyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-chloro-3-(tributylstannyl)- typically involves the stannylation of a chloropyridine precursor. One common method is the reaction of 2-chloropyridine with tributyltin chloride in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the stannylated product .
Industrial Production Methods: While specific industrial production methods for Pyridine, 2-chloro-3-(tributylstannyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: Pyridine, 2-chloro-3-(tributylstannyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Coupling Reactions: The tributylstannyl group can participate in Stille coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Stille coupling reactions often use palladium catalysts, such as Pd(PPh3)4, in the presence of a base like cesium carbonate.
Major Products:
Substitution Reactions: Products include substituted pyridines where the chlorine atom is replaced by the nucleophile.
Coupling Reactions: Products are typically biaryl or vinyl-aryl compounds, depending on the halide used in the reaction.
科学的研究の応用
Pyridine, 2-chloro-3-(tributylstannyl)- has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Materials Science: The compound can be used in the preparation of functional materials, such as polymers and ligands for catalysis.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially contributing to the development of new drugs.
作用機序
The mechanism of action of Pyridine, 2-chloro-3-(tributylstannyl)- primarily involves its reactivity in substitution and coupling reactions. The chlorine atom and the tributylstannyl group provide reactive sites that can undergo nucleophilic substitution and palladium-catalyzed coupling, respectively. These reactions enable the formation of new chemical bonds, facilitating the synthesis of complex molecules .
類似化合物との比較
- 2-Chloro-4-(tributylstannyl)pyridine
- 3-Chloro-4-(tributylstannyl)pyridine
- 4-Chloro-2-(tributylstannyl)pyridine
Comparison:
- Reactivity: Pyridine, 2-chloro-3-(tributylstannyl)- is unique in its reactivity due to the specific positioning of the chlorine and tributylstannyl groups. This positioning influences the compound’s electronic properties and steric effects, making it distinct from other stannylated pyridines .
- Applications: While similar compounds may also be used in organic synthesis and materials science, Pyridine, 2-chloro-3-(tributylstannyl)- offers specific advantages in certain coupling reactions due to its unique substitution pattern .
特性
CAS番号 |
190060-73-2 |
|---|---|
分子式 |
C17H30ClNSn |
分子量 |
402.6 g/mol |
IUPAC名 |
tributyl-(2-chloropyridin-3-yl)stannane |
InChI |
InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; |
InChIキー |
QVMCNKXAMXHRPU-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


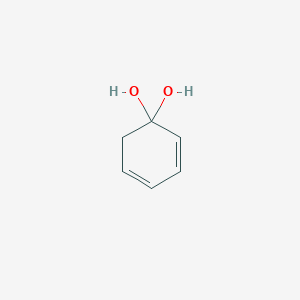
![1-[2-(3-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12556545.png)

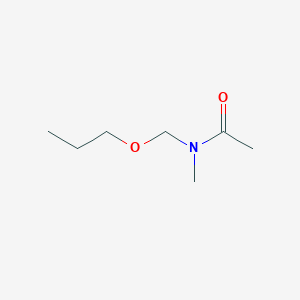
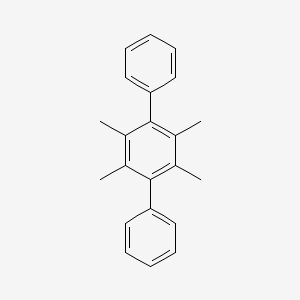
![potassium;tert-butyl-[3-[tert-butyl(dimethyl)silyl]prop-1-enyl]-dimethylsilane](/img/structure/B12556570.png)
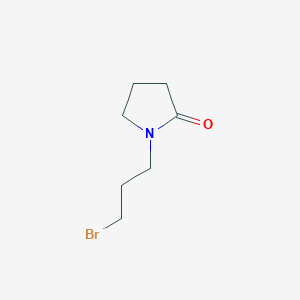
![[Benzene-1,3,5-triyltris(carbonylbenzene-5,1,3-triyl)]hexakis(phenylmethanone)](/img/structure/B12556580.png)
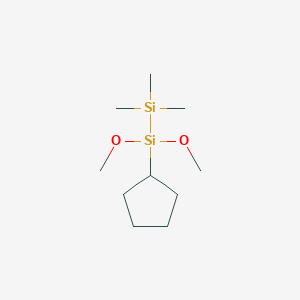
![1-[1-(2-Phenylethyl)piperidin-4-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B12556589.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indole](/img/structure/B12556600.png)
![10-Fluorobenzo[f]quinoline](/img/structure/B12556612.png)
